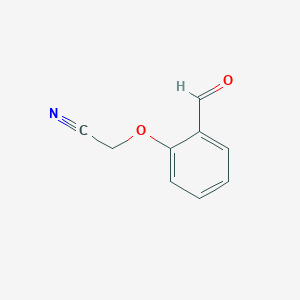

(2-Formylphenoxy)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-formylphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZIVCGNCKDLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397547 | |

| Record name | (2-formylphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125418-83-9 | |

| Record name | (2-formylphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of (2-Formylphenoxy)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (2-Formylphenoxy)acetonitrile. It includes detailed information on its characteristics, synthesis, and reactivity, supported by experimental data and safety protocols. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

Structural and Physicochemical Data

Quantitative data for this compound and its para-isomer are summarized in the table below for comparative analysis.

| Property | This compound | 2-(4-Formylphenoxy)acetonitrile | Reference(s) |

| CAS Number | 125418-83-9 | 385383-45-9 | [2],[3] |

| Molecular Formula | C₉H₇NO₂ | C₉H₇NO₂ | [2],[3] |

| Molecular Weight | 161.16 g/mol | 161.16 g/mol | [2],[3] |

| Physical Form | Solid | Solid | [2], |

| Boiling Point | No data available | 146-148 °C @ 0.1 mmHg | [3] |

| Predicted XlogP | 1.5 | 1.5 | [4] |

Spectroscopic Properties

While specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be inferred from the functional groups present in its structure.

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the benzene ring. An aldehydic proton should appear as a singlet further downfield (around 9.5-10.5 ppm). The methylene protons (-O-CH₂-CN) would likely appear as a singlet in the range of 4.5-5.5 ppm.

-

¹³C NMR: The carbon spectrum would display signals for the aromatic carbons between 110 and 160 ppm. The aldehyde carbonyl carbon would be significantly downfield (190-200 ppm). The nitrile carbon is expected in the 115-125 ppm region, and the methylene carbon adjacent to the oxygen would likely be found around 60-70 ppm.[5][6]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include a strong peak for the carbonyl (C=O) stretch of the aldehyde at approximately 1690-1710 cm⁻¹. A peak for the nitrile (C≡N) stretch should be observed in the 2210-2260 cm⁻¹ region. C-O stretching of the ether linkage would appear in the 1000-1300 cm⁻¹ range, and C-H stretching of the aromatic ring would be seen around 3000-3100 cm⁻¹.[7]

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 161. Common fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 amu) or the cyanomethyl group (CH₂CN, 40 amu).[8][9]

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature. However, a plausible synthetic route can be derived from the well-established Williamson ether synthesis, followed by the reaction of salicylaldehyde with an appropriate acetonitrile derivative. A general procedure based on related syntheses is outlined below.[1][10]

Reaction Scheme:

References

- 1. mdpi.com [mdpi.com]

- 2. bio-fount.com [bio-fount.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

1H NMR and 13C NMR spectral data for (2-Formylphenoxy)acetonitrile

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of (2-Formylphenoxy)acetonitrile

Authored by: A Senior Application Scientist

Abstract

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic molecule featuring a benzaldehyde moiety linked to an acetonitrile group via an ether linkage at the ortho position. This arrangement of functional groups—an aldehyde, an aromatic ether, and a nitrile—makes it a versatile building block in organic synthesis. The precise characterization of its chemical structure is paramount for its application in synthesizing more complex molecules, particularly in drug discovery pipelines where absolute structural integrity is non-negotiable. NMR spectroscopy provides the most definitive data for this purpose.

This guide will explore the predicted NMR spectral features of this molecule, providing a robust framework for scientists to interpret experimentally acquired data.

Foundational Principles: Interpreting NMR Spectra of Substituted Aromatics

The chemical shifts (δ) in the NMR spectrum of this compound are governed by the electronic environment of each nucleus. The aromatic ring protons and carbons are influenced by two key substituents:

-

The Formyl Group (-CHO): This is a powerful electron-withdrawing group (EWG) due to both induction and resonance. It strongly deshields ortho and para positions, causing their corresponding nuclei to resonate at a higher chemical shift (downfield).[1] The carbonyl carbon itself gives a characteristic signal in the far downfield region of the ¹³C NMR spectrum.[4][5]

-

The Cyanomethoxy Group (-OCH₂CN): This group has a more complex influence. The ether oxygen is electron-donating through resonance, which tends to shield the ortho and para positions (upfield shift). However, its inductive effect and the electron-withdrawing nature of the nitrile (-CN) group counteract this, particularly for the attached methylene group and adjacent carbons.

The interplay of these effects, along with through-bond spin-spin coupling, dictates the final appearance of the spectrum.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aldehydic proton, the methylene protons, and the four aromatic protons, which constitute a complex ABCD spin system.

Peak Assignments and Predicted Chemical Shifts

The predicted ¹H NMR data, assuming a standard deuterated chloroform (CDCl₃) solvent, are summarized in Table 1.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-α (Aldehyde) | ~10.5 | Singlet (s) | N/A | Highly deshielded proton attached to a carbonyl carbon.[6] |

| H-6 (Aromatic) | ~7.90 | Doublet of doublets (dd) | J(H6-H5) ≈ 7.7 Hz (ortho), J(H6-H4) ≈ 1.7 Hz (meta) | Located ortho to the strongly electron-withdrawing formyl group, resulting in significant deshielding. |

| H-4 (Aromatic) | ~7.65 | Doublet of triplets (dt) or Triplet of doublets (td) | J(H4-H5) ≈ 7.5 Hz (ortho), J(H4-H3) ≈ 7.5 Hz (ortho), J(H4-H6) ≈ 1.7 Hz (meta) | Located para to the formyl group, experiencing strong deshielding. |

| H-5 (Aromatic) | ~7.30 | Doublet of triplets (dt) or Triplet of doublets (td) | J(H5-H4) ≈ 7.5 Hz (ortho), J(H5-H6) ≈ 7.7 Hz (ortho), J(H5-H3) ≈ 1.2 Hz (meta) | Influenced by meta relationships to both substituents. |

| H-3 (Aromatic) | ~7.10 | Doublet of doublets (dd) | J(H3-H4) ≈ 7.5 Hz (ortho), J(H3-H5) ≈ 1.2 Hz (meta) | Located ortho to the electron-donating ether oxygen, causing a relative upfield shift compared to other aromatic protons. |

| H-β (Methylene) | ~4.95 | Singlet (s) | N/A | Deshielded by the adjacent electronegative oxygen and the electron-withdrawing nitrile group. |

Visualizing Proton Relationships

The structure and labeling of the protons are essential for understanding the coupling patterns described above.

Figure 1: Molecular structure of this compound with proton labeling.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule.[7] Nine distinct signals are expected, corresponding to the nine carbon atoms in unique electronic environments.

Peak Assignments and Predicted Chemical Shifts

The predicted ¹³C NMR data, assuming a CDCl₃ solvent, are summarized in Table 2.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Aldehyde) | ~190.0 | Typical chemical shift for a benzaldehyde carbonyl carbon, highly deshielded.[5] |

| C-1 (Ar-O) | ~159.0 | Aromatic carbon attached to electronegative oxygen, significantly deshielded. |

| C-2 (Ar-CHO) | ~136.5 | Ipso-carbon attached to the formyl group. |

| C-4 (Ar-H) | ~135.0 | Aromatic CH carbon para to the formyl group. |

| C-6 (Ar-H) | ~129.0 | Aromatic CH carbon ortho to the formyl group. |

| C-5 (Ar-H) | ~125.0 | Aromatic CH carbon meta to both substituents. |

| C-3 (Ar-H) | ~115.5 | Aromatic CH carbon ortho to the ether linkage, relatively shielded. |

| C≡N (Nitrile) | ~116.0 | Characteristic chemical shift for a nitrile carbon.[8] |

| CH₂ (Methylene) | ~55.0 | Aliphatic carbon attached to an oxygen, deshielded. |

Experimental Protocol for NMR Data Acquisition

To validate these predictions, the following is a self-validating, field-proven protocol for acquiring high-quality NMR data for a novel compound like this compound.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 5-10 mg of the purified this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing power for many organic compounds and its single residual peak at δ ~7.26 ppm.[9]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Most high-quality deuterated solvents already contain TMS.[6]

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

Spectrometer Setup and Data Acquisition

-

Insertion and Locking: Insert the NMR tube into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity. This is a critical step to achieve sharp, symmetrical peaks and high resolution.

-

¹H NMR Acquisition:

-

Pulse Angle: Use a 30° or 45° pulse angle for quantitative analysis.

-

Acquisition Time: Set to 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is crucial for full proton relaxation, ensuring accurate peak integration.

-

-

¹³C NMR Acquisition:

-

Mode: Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbons, simplifying interpretation.

-

Acquisition Time: Typically ~1-2 seconds.

-

Relaxation Delay: A 2-second delay is standard.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

-

Workflow Visualization

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This guide presents a detailed, predictive analysis of the ¹H and ¹³C NMR spectra for this compound. The predicted chemical shifts and coupling patterns are derived from established principles of substituent effects in aromatic systems. The aldehydic proton at ~10.5 ppm, the methylene singlet at ~4.95 ppm, and the distinct pattern of the four aromatic protons provide a unique spectral fingerprint. Similarly, the nine predicted ¹³C signals, especially the carbonyl at ~190.0 ppm and the nitrile at ~116.0 ppm, offer definitive confirmation of the carbon framework. The provided experimental protocol outlines a robust method for acquiring high-quality data to verify these predictions, underscoring the indispensable role of NMR spectroscopy in modern chemical science.

References

- 1. benchchem.com [benchchem.com]

- 2. bionmr.unl.edu [bionmr.unl.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. chem.washington.edu [chem.washington.edu]

Mass Spectrometry Analysis of (2-Formylphenoxy)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of (2-Formylphenoxy)acetonitrile. While specific experimental mass spectra for this compound are not widely published, this document outlines the expected fragmentation patterns based on fundamental principles of mass spectrometry, alongside detailed, adaptable experimental protocols for its analysis.

Molecular and Spectrometric Data

This compound is an organic compound with the molecular formula C₉H₇NO₂. Its structure consists of a benzene ring substituted with a formyl group and an acetonitrile ether linkage. This combination of functional groups dictates its behavior under mass spectrometric analysis.

| Property | Value |

| Molecular Formula | C₉H₇NO₂ |

| Monoisotopic Mass | 161.04768 Da |

| Predicted [M+H]⁺ | 162.05496 m/z |

| Predicted [M+Na]⁺ | 184.03690 m/z |

| Predicted [M-H]⁻ | 160.04040 m/z |

Data sourced from PubChem.[1]

Predicted Electron Ionization Mass Spectrometry Fragmentation

Electron ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation pattern is a unique fingerprint that can be used for structural elucidation. For this compound, the fragmentation is expected to be driven by the presence of the aromatic ring, the aldehyde group, the ether linkage, and the nitrile group.

The molecular ion peak is expected to be observed at an m/z of 161. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the ring structure.[2] Subsequent fragmentation is likely to occur through several key pathways initiated by the energetically unstable molecular ion.[3]

Table of Predicted Key Fragments:

| m/z | Proposed Fragment Ion | Description |

| 161 | [C₉H₇NO₂]⁺• | Molecular Ion (M⁺•) |

| 160 | [C₉H₆NO₂]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 132 | [C₈H₆NO]⁺ | Loss of the formyl radical ([M-CHO]⁺) |

| 121 | [C₇H₅O₂]⁺ | Cleavage of the ether bond with loss of acetonitrile |

| 104 | [C₇H₄O]⁺• | Loss of HCN from the [M-CHO]⁺ fragment |

| 93 | [C₆H₅O]⁺ | Loss of CO from the m/z 121 fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for aromatic compounds |

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion (m/z 161) can be visualized as a series of competing and sequential bond cleavages. The initial ionization creates a radical cation, which can then undergo fragmentation to produce more stable ions. The most likely fragmentation pathways are depicted in the diagram below.

Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These protocols are general and may require optimization based on the specific instrumentation and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.

Workflow Diagram:

Caption: General workflow for the GC-MS analysis of this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass spectrometer.[4]

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[5]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

-

Injection:

-

Mode: Splitless or split (e.g., 10:1 split ratio).[4]

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer Parameters:

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is suitable for the analysis of less volatile and thermally labile compounds.

Instrumentation and Conditions:

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent tandem quadrupole mass spectrometer.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water.

-

B: 0.1% Formic acid in acetonitrile.

-

-

Gradient Elution:

-

Start with 5% B.

-

Linear gradient to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Scan Range: 50-500 m/z.

-

Data Interpretation

The interpretation of the mass spectrum involves identifying the molecular ion and correlating the fragment ions with the structure of this compound. High-resolution mass spectrometry can be employed to determine the elemental composition of the molecular ion and its fragments, providing greater confidence in the structural assignments. Comparison of the acquired spectrum with spectral libraries (e.g., NIST) can also aid in identification, although a reference spectrum for this specific compound may not be available.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and offers detailed starting points for its analysis by GC-MS and LC-MS. While empirical data is essential for definitive structural confirmation, the principles and protocols outlined here serve as a robust framework for researchers and scientists in the field of drug development and chemical analysis. The proposed fragmentation pathways and experimental conditions are based on well-established knowledge of mass spectrometry and can be adapted to suit specific analytical requirements.

References

- 1. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. phcog.com [phcog.com]

- 5. Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of (2-Formylphenoxy)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) absorption spectrum of (2-Formylphenoxy)acetonitrile. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide synthesizes data from its constituent functional groups and related molecules to predict its characteristic vibrational modes. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Molecular Structure and Functional Groups

This compound, with the chemical formula C₉H₇NO₂, is an organic compound featuring three key functional groups that give rise to a distinct infrared spectrum:

-

An Aldehyde Group (-CHO): Attached to the aromatic ring, this group is characterized by a strong carbonyl (C=O) stretch and a distinctive C-H stretching vibration.

-

An Aromatic Ether Group (Ar-O-CH₂-): This consists of a phenyl ring attached to an oxygen atom, which is then connected to the acetonitrile moiety. It exhibits characteristic aromatic C-H, C=C, and C-O-C stretching vibrations.

-

A Nitrile Group (-C≡N): The terminal nitrile group has a sharp and characteristic absorption band for its C≡N triple bond stretch.

The interplay of these groups dictates the overall IR spectrum and provides a unique fingerprint for the molecule.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the known absorption ranges for its functional groups and data from analogous compounds such as 2-formylphenol (salicylaldehyde) and phenoxyacetonitrile.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~ 3060 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~ 2930 | Weak | C-H Stretch | Methylene (-CH₂-) |

| ~ 2850 & ~ 2750 | Weak, Sharp | C-H Stretch (Fermi Resonance Doublet) | Aldehyde (-CHO) |

| ~ 2250 | Medium, Sharp | C≡N Stretch | Nitrile (-C≡N) |

| ~ 1690 | Strong, Sharp | C=O Stretch | Aldehyde (Carbonyl) |

| ~ 1600 & ~ 1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1450 | Medium | CH₂ Bend (Scissoring) | Methylene (-CH₂-) |

| ~ 1250 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |

| ~ 1150 | Medium | In-plane C-H Bend | Aromatic C-H |

| ~ 750 | Strong | Out-of-plane C-H Bend | Ortho-disubstituted Aromatic |

Detailed Analysis of Key Vibrational Regions

-

C-H Stretching Region (3100-2700 cm⁻¹): This region will contain multiple peaks. Aromatic C-H stretches are expected to appear just above 3000 cm⁻¹. The aliphatic C-H stretches from the methylene (-CH₂-) group will be found at lower wavenumbers, typically around 2930 cm⁻¹. A key diagnostic feature for the aldehyde is the presence of a pair of weak, sharp peaks around 2850 cm⁻¹ and 2750 cm⁻¹. This doublet arises from Fermi resonance between the aldehyde C-H stretching vibration and an overtone of a C-H bending vibration.

-

Nitrile Region (2300-2200 cm⁻¹): A sharp, medium-intensity peak is predicted around 2250 cm⁻¹. This absorption is highly characteristic of the C≡N triple bond stretch and is a reliable indicator of the nitrile functional group.

-

Carbonyl Region (1750-1650 cm⁻¹): A very strong and sharp absorption band is expected around 1690 cm⁻¹. This is due to the C=O stretching vibration of the aromatic aldehyde. The position of this band is influenced by the electronic effects of the aromatic ring.

-

Fingerprint Region (1600-600 cm⁻¹): This region will be complex but contains valuable structural information.

-

Aromatic C=C Stretches: Medium to strong bands around 1600 cm⁻¹ and 1480 cm⁻¹ are characteristic of the benzene ring.

-

Aryl Ether C-O Stretch: A strong band around 1250 cm⁻¹ is expected for the asymmetric C-O-C stretching of the aryl ether linkage.

-

Aromatic C-H Bending: A strong peak around 750 cm⁻¹ is indicative of the out-of-plane C-H bending for an ortho-disubstituted aromatic ring, providing information about the substitution pattern.

-

Experimental Protocol: FTIR Spectroscopy via KBr Pellet Method

This section outlines a standard procedure for obtaining a high-quality FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

-

This compound sample

-

FTIR grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR spectrometer

-

Spatula

-

Analytical balance

Procedure:

-

Drying: Ensure the KBr is completely dry by heating it in an oven at ~110°C for several hours and then cooling it in a desiccator. Moisture will cause a broad absorption band in the O-H stretching region (~3400 cm⁻¹) and can obscure sample peaks.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Grinding and Mixing: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.

-

Pellet Pressing:

-

Assemble the die set of the pellet press.

-

Transfer a portion of the KBr-sample mixture into the die.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.

-

Acquire the spectrum of the sample.

-

Process the spectrum as needed (e.g., baseline correction).

-

Conclusion

The infrared spectrum of this compound is expected to show distinct and identifiable absorption bands corresponding to its aldehyde, aromatic ether, and nitrile functionalities. The key diagnostic peaks include the aldehyde C-H doublet around 2850/2750 cm⁻¹, the strong carbonyl stretch near 1690 cm⁻¹, the sharp nitrile absorption around 2250 cm⁻¹, and the strong aryl ether C-O stretch at approximately 1250 cm⁻¹. This in-depth guide provides researchers and drug development professionals with the foundational knowledge to interpret the IR spectrum of this compound, aiding in its synthesis, characterization, and application.

In-depth Technical Guide: (2-Formylphenoxy)acetonitrile (CAS 125418-83-9)

Disclaimer: Publicly available information regarding the biological activity, mechanism of action, and specific experimental protocols for (2-Formylphenoxy)acetonitrile is exceedingly limited. This guide provides a summary of its chemical characterization and infers potential biological properties based on the general understanding of related chemical structures. The information provided herein is intended for research and informational purposes only.

Chemical Identity and Physicochemical Properties

This compound, assigned the CAS registry number 125418-83-9, is an organic compound characterized by a benzene ring substituted with a formyl group and an acetonitrile ether linkage at the ortho position.[1][2][3][4][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | [3] |

| Molecular Weight | 161.16 g/mol | [3] |

| SMILES | N#CCOC1=CC=CC=C1C=O | [3] |

| InChI Key | YHZIVCGNCKDLCF-UHFFFAOYSA-N | [3][6] |

| Appearance | Solid (predicted) | N/A |

| Solubility | No data available | N/A |

| Storage Conditions | Recommended storage at -4°C for short periods (1-2 weeks) and -20°C for longer durations (1-2 years). | [3] |

Synthesis

General Experimental Workflow for Synthesis

References

- 1. scbt.com [scbt.com]

- 2. CAS No.125418-83-9,this compound(SALTDATA: FREE) Suppliers [lookchem.com]

- 3. 125418-83-9 | 2-(2-Formylphenoxy)acetonitrile | Aryls | Ambeed.com [ambeed.com]

- 4. 125418 83 9 | Cheminformatics [chemryt.com]

- 5. Chemical Product Catalog _Letter F_Page 519_Chemicalbook [chemicalbook.com]

- 6. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]

Navigating the Stability and Storage of (2-Formylphenoxy)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to (2-Formylphenoxy)acetonitrile

This compound is a bifunctional organic molecule incorporating an aromatic aldehyde, an ether linkage, and a nitrile group. Its utility in chemical synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science research, necessitates a thorough understanding of its stability profile. The presence of the aldehyde functional group, in particular, suggests a susceptibility to oxidative and other degradation pathways that must be carefully managed to ensure the compound's integrity and the reproducibility of experimental results.

Chemical Stability Profile

The stability of this compound is dictated by the reactivity of its constituent functional groups. The primary routes of degradation are anticipated to be oxidation of the aldehyde, and to a lesser extent, hydrolysis of the ether and nitrile moieties under specific conditions.

2.1. Oxidative Degradation:

The formyl group (-CHO) is susceptible to oxidation, which is the most likely degradation pathway. In the presence of atmospheric oxygen, the aldehyde can be converted to the corresponding carboxylic acid, (2-cyanomethoxyphenoxy)acetic acid. This process can be accelerated by exposure to light, elevated temperatures, and the presence of metal catalysts.[1][2] Autoxidation can occur, and it is advisable to handle the compound under an inert atmosphere, particularly for long-term storage or when high purity is critical.

2.2. Photochemical Decomposition:

Aromatic aldehydes can be sensitive to light.[1] Irradiation with UV light, and in some cases visible light, can promote the formation of radical species, leading to a variety of degradation products, including the potential for polymerization or the formation of benzoic acid derivatives through oxidation.[1]

2.3. Hydrolytic Stability:

The ether and nitrile groups are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, and particularly at elevated temperatures, hydrolysis can occur. Acid-catalyzed hydrolysis of the ether linkage would yield 2-hydroxybenzaldehyde and hydroxyacetonitrile. The nitrile group can be hydrolyzed to a carboxylic acid under harsh conditions.

2.4. Thermal Stability:

While specific data is unavailable, aromatic aldehydes generally possess good thermal stability. However, prolonged exposure to high temperatures can accelerate oxidative degradation.[3] Thermal decomposition at very high temperatures would likely lead to complex degradation pathways.

Recommended Storage and Handling

To maintain the purity and integrity of this compound, the following storage and handling procedures are recommended based on general best practices for air-sensitive and powdered organic compounds.[4][5][6]

3.1. Storage Conditions:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage to minimize the rate of potential degradation reactions.

-

Atmosphere: For optimal stability and to prevent oxidation, store under an inert atmosphere such as argon or nitrogen.[4] Packages should be securely sealed. For frequent use, consider transferring the material to a container with a septum that allows for the removal of material via syringe under a positive pressure of inert gas.[7][8]

-

Light: Protect from light by storing in an amber vial or a light-blocking outer container.[4]

-

Moisture: Store in a desiccated environment to prevent potential hydrolysis and clumping of the powder.

3.2. Handling Procedures:

-

Inert Atmosphere: When handling, especially for weighing and transferring, it is best practice to work in an inert atmosphere glove box to minimize exposure to air and moisture.[4]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat. If there is a risk of generating dust, a respirator may be necessary.

-

Cross-Contamination: Take precautions to avoid cross-contamination, especially with oxidizing agents or strong acids and bases.[5]

-

Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

Summary of Stability and Storage Data

The following table summarizes the qualitative stability and recommended storage conditions for this compound.

| Parameter | Stability Profile | Recommended Storage and Handling |

| Oxidation | Susceptible to oxidation at the aldehyde group, potentially accelerated by light and heat. | Store under an inert atmosphere (e.g., argon, nitrogen). Avoid prolonged exposure to air. |

| Light | Potentially sensitive to UV and visible light, which can catalyze degradation. | Store in a light-protected container (e.g., amber vial). |

| Moisture | The compound itself is not highly hygroscopic, but moisture can facilitate certain degradation pathways. | Store in a dry, desiccated environment. |

| Temperature | Generally stable at ambient temperatures, but degradation rates increase with temperature. | For long-term storage, refrigeration (2-8 °C) is recommended. |

| pH | Stable in neutral conditions. May be susceptible to hydrolysis under strong acidic or basic conditions. | Avoid contact with strong acids and bases. |

Generalized Experimental Protocol for Stability Testing

To obtain quantitative stability data for this compound, a formal stability study should be conducted. The following protocol is a generalized methodology based on the International Council for Harmonisation (ICH) and Organisation for Economic Co-operation and Development (OECD) guidelines.[9][10][11][12][13][14]

5.1. Objective:

To evaluate the stability of this compound under various environmental conditions (temperature, humidity, and light) and to identify potential degradation products.

5.2. Materials:

-

This compound (minimum of three batches, if possible).

-

Validated stability-indicating analytical method (e.g., HPLC-UV, UPLC-MS) capable of separating the parent compound from potential degradation products.

-

Controlled environment stability chambers.

-

Photostability chamber.

-

Appropriate glassware and sample containers.

5.3. Methods:

5.3.1. Long-Term Stability Study:

-

Conditions: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.[11]

-

Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Procedure: Store samples in the stability chamber and withdraw at the specified time points for analysis.

5.3.2. Accelerated Stability Study:

-

Conditions: 40 °C ± 2 °C / 75% RH ± 5% RH.[11]

-

Time Points: 0, 1, 2, 3, and 6 months.

-

Procedure: Store samples in the stability chamber and analyze at the specified time points. This study provides an early indication of the compound's stability.

5.3.3. Forced Degradation (Stress) Studies:

-

Objective: To identify likely degradation products and demonstrate the specificity of the analytical method.

-

Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: 80 °C for 48 hours.

-

Photostability: Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9]

-

-

Procedure: Subject the compound to the stress conditions and analyze the resulting samples.

5.4. Analysis:

At each time point, samples should be analyzed for:

-

Appearance: Visual inspection for changes in color or physical state.

-

Assay: Quantification of the amount of this compound remaining.

-

Purity/Degradation Products: Identification and quantification of any new peaks in the chromatogram.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting a stability study of a chemical compound.

Caption: General workflow for chemical stability testing.

Conclusion

While specific quantitative stability data for this compound is not publicly available, an understanding of its chemical structure allows for a proactive approach to its storage and handling. The presence of an aromatic aldehyde group is the primary consideration, indicating a susceptibility to oxidation. Therefore, storing the compound in a cool, dark, and dry place under an inert atmosphere is crucial for preserving its quality. For any application where purity is critical, particularly in drug development and for use as a reference standard, it is imperative to conduct a formal stability study to establish a definitive shelf-life and optimal storage conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 4. ossila.com [ossila.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. web.mit.edu [web.mit.edu]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 10. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 11. database.ich.org [database.ich.org]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 113 ... - OECD - Google 圖書 [books.google.com.tw]

- 14. oecd.org [oecd.org]

The Dual Reactivity of the Nitrile Group in (2-Formylphenoxy)acetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2-Formylphenoxy)acetonitrile is a bifunctional organic molecule featuring both a nitrile and an aldehyde group attached to a phenoxy scaffold. This unique arrangement offers a versatile platform for the synthesis of a variety of heterocyclic compounds and other valuable organic intermediates. The reactivity of the nitrile group is significantly influenced by the presence of the ortho-formyl group, leading to a rich chemistry dominated by intramolecular reactions. This technical guide provides a comprehensive overview of the reactivity of the nitrile group in this compound, detailing key transformations, experimental protocols, and mechanistic insights.

Intramolecular Cyclization: A Gateway to Chromenes and Coumarins

The proximate positioning of the electrophilic aldehyde and the nucleophilic potential of the active methylene group adjacent to the nitrile makes intramolecular cyclization the most prominent reaction pathway for this compound. This reaction is a powerful tool for the synthesis of substituted chromene and coumarin derivatives, which are important scaffolds in medicinal chemistry.

Base-Catalyzed Intramolecular Knoevenagel Condensation

In the presence of a base, the methylene group alpha to the nitrile is deprotonated, forming a carbanion. This nucleophile then readily attacks the adjacent aldehyde carbonyl in an intramolecular fashion, leading to a cyclized intermediate. Subsequent dehydration results in the formation of a 2H-chromene-3-carbonitrile derivative. This transformation is a classic example of an intramolecular Knoevenagel condensation.

Reaction Pathway:

Caption: Base-catalyzed intramolecular Knoevenagel condensation.

Experimental Protocol:

A general procedure for the base-catalyzed cyclization of this compound involves dissolving the substrate in a suitable solvent, such as ethanol or methanol, and adding a catalytic amount of a base, like piperidine or triethylamine. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

| Parameter | Value | Reference |

| Substrate | This compound | N/A |

| Base | Piperidine or Triethylamine | [1] |

| Solvent | Ethanol or Methanol | [1] |

| Temperature | Room Temperature to Reflux | [1] |

| Reaction Time | 1 - 6 hours | [1] |

| Typical Yield | Moderate to High | [1] |

Note: Specific yields can vary depending on the exact reaction conditions and the scale of the reaction.

Thorpe-Ziegler Cyclization Potential

While the Knoevenagel condensation is the more common pathway, under specific conditions, particularly with stronger bases and aprotic solvents, an intramolecular Thorpe-Ziegler type reaction could be envisioned. This would involve the dimerization of the nitrile group with the active methylene group of another molecule, followed by cyclization. However, for this compound, the intramolecular reaction with the aldehyde is sterically and electronically favored. The Thorpe-Ziegler reaction is more relevant for dinitrile compounds.[2][3][4][5][6]

Hydrolysis of the Nitrile Group

The nitrile group in this compound can be hydrolyzed to a carboxylic acid, yielding (2-Formylphenoxy)acetic acid. This transformation can be achieved under either acidic or basic conditions. The presence of the aldehyde group may lead to side reactions under harsh conditions, so careful control of the reaction parameters is crucial.

Acid-Catalyzed Hydrolysis

Treatment with a strong acid, such as concentrated hydrochloric acid or sulfuric acid, in the presence of water and heat will convert the nitrile to a carboxylic acid.

Reaction Pathway:

Caption: Acid-catalyzed hydrolysis of the nitrile group.

Experimental Protocol:

A typical procedure involves refluxing this compound with an aqueous solution of a strong acid. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

| Parameter | Value | Reference |

| Substrate | This compound | N/A |

| Acid | Concentrated HCl or H₂SO₄ | [7] |

| Solvent | Water/Acid Mixture | [7] |

| Temperature | Reflux | [7] |

| Reaction Time | Several hours | [7] |

Base-Catalyzed Hydrolysis

Alternatively, the nitrile can be hydrolyzed using a strong base, such as sodium hydroxide or potassium hydroxide. This initially forms the carboxylate salt, which is then protonated in an acidic workup to yield the carboxylic acid.

Experimental Protocol:

The nitrile is refluxed in an aqueous or alcoholic solution of a strong base. After the reaction is complete, the mixture is cooled and acidified to precipitate the carboxylic acid.

| Parameter | Value | Reference |

| Substrate | This compound | N/A |

| Base | NaOH or KOH | [8] |

| Solvent | Water or Ethanol/Water | [8] |

| Temperature | Reflux | [8] |

| Workup | Acidification with HCl or H₂SO₄ | [8] |

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine, affording 2-(2-formylphenoxy)ethan-1-amine. This reaction requires a strong reducing agent, and care must be taken to avoid the simultaneous reduction of the aldehyde group if the amine is the desired product.

Reduction with Complex Metal Hydrides

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the nitrile and the aldehyde. If selective reduction of the nitrile is desired, protection of the aldehyde group may be necessary. Sodium borohydride (NaBH₄) is generally not strong enough to reduce a nitrile but can reduce the aldehyde, offering a potential strategy for selective transformations.[9]

Reaction Pathway for Complete Reduction:

Caption: Complete reduction of both functional groups with LiAlH₄.

Experimental Protocol for Aldehyde Reduction with NaBH₄:

A representative procedure for the selective reduction of the aldehyde in a similar substrate involves dissolving the compound in an alcohol, such as methanol or ethanol, and adding sodium borohydride portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

| Parameter | Value | Reference |

| Substrate | Aromatic Aldehyde | [9] |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [9] |

| Solvent | Methanol or Ethanol | [9] |

| Temperature | 0 °C to Room Temperature | [9] |

| Reaction Time | 15 - 60 minutes | [9] |

Note: This protocol is for the reduction of the aldehyde. The nitrile group is expected to be unreactive under these conditions.

Conclusion

The reactivity of the nitrile group in this compound is dominated by its participation in intramolecular reactions, primarily the base-catalyzed Knoevenagel condensation to form chromene derivatives. Standard nitrile transformations such as hydrolysis and reduction are also possible, but the presence of the reactive aldehyde group necessitates careful consideration of reaction conditions to achieve selectivity. This molecule serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential applications in drug discovery and materials science. Further research into the selective transformations of either the nitrile or the aldehyde group will continue to unlock the synthetic potential of this versatile building block.

References

- 1. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 6. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Potential derivatives of (2-Formylphenoxy)acetonitrile

An In-depth Technical Guide to the Potential Derivatives of (2-Formylphenoxy)acetonitrile for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of derivatives based on the this compound scaffold. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this chemical space for therapeutic applications.

Introduction

This compound is a versatile bifunctional molecule, incorporating a reactive aldehyde group and a nitrile moiety tethered to a phenoxy ring. This unique combination of functional groups makes it an attractive starting point for the synthesis of a diverse range of heterocyclic and other complex organic molecules. The aldehyde allows for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and hydrazones, while the phenoxyacetonitrile portion can be involved in cyclization reactions or serve as a key pharmacophoric element.

Derivatives of the broader phenoxyacetonitrile class have shown promise in various therapeutic areas, including as anti-inflammatory and anticancer agents. The structural motif is present in molecules with known biological activity, suggesting that novel derivatives of this compound could exhibit interesting pharmacological profiles. This guide outlines the synthesis of a representative library of such derivatives, presents hypothetical biological data to illustrate their potential, provides detailed experimental protocols for their synthesis and evaluation, and visualizes relevant biological pathways and experimental workflows.

Synthesis of this compound and its Derivatives

The core scaffold, this compound, can be readily synthesized from commercially available salicylaldehyde and chloroacetonitrile via a Williamson ether synthesis. This reaction is a robust and well-established method for the formation of ethers.

General Synthetic Scheme

The general synthetic route to this compound and its derivatives is depicted below. The initial step involves the O-alkylation of a substituted salicylaldehyde with chloroacetonitrile in the presence of a base. The resulting aldehyde can then be further modified to generate a library of derivatives.

Caption: Synthetic pathway for this compound and its derivatives.

Quantitative Data Summary

To illustrate the potential of this scaffold, a hypothetical series of derivatives of this compound were evaluated for their inhibitory activity against Tumor Necrosis Factor-alpha (TNF-α) production in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line. The results are summarized in the table below. Mepacrine, a known anti-inflammatory agent, was used as a reference compound.[1]

| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) for TNF-α Inhibition[1] |

| 1a | H | H | H | H | 15.2 |

| 1b | Cl | H | H | H | 8.5 |

| 1c | H | Cl | H | H | 12.1 |

| 1d | H | H | Cl | H | 7.9 |

| 1e | H | H | NO2 | H | 5.3 |

| 1f | OCH3 | H | H | H | 20.4 |

| Mepacrine | - | - | - | - | 6.1 |

Structure of the tested compounds:

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on the activity of structurally related compounds.[1] It is intended to demonstrate the format for data presentation and to suggest the potential for structure-activity relationship (SAR) studies.

Experimental Protocols

Synthesis and Characterization of this compound (1a)

Materials:

-

Salicylaldehyde (1.0 eq)

-

Chloroacetonitrile (1.2 eq)

-

Potassium carbonate (K2CO3, 2.0 eq)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a stirred solution of salicylaldehyde in anhydrous acetone, add potassium carbonate.

-

Add chloroacetonitrile dropwise to the reaction mixture at room temperature.

-

Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization Data (Hypothetical):

-

Appearance: White to off-white solid.

-

Yield: 85-95%.

-

¹H NMR (400 MHz, CDCl₃) δ: 10.45 (s, 1H, CHO), 7.85 (dd, J = 7.7, 1.8 Hz, 1H), 7.60 (ddd, J = 8.4, 7.4, 1.8 Hz, 1H), 7.15 (td, J = 7.5, 0.9 Hz, 1H), 7.05 (d, J = 8.4 Hz, 1H), 4.80 (s, 2H, OCH₂CN).

-

¹³C NMR (101 MHz, CDCl₃) δ: 189.5, 160.2, 136.1, 128.9, 125.3, 121.8, 115.4, 113.0, 52.1.

-

IR (KBr, cm⁻¹): 2250 (C≡N), 1685 (C=O).

-

MS (ESI): m/z 162.05 [M+H]⁺.

In Vitro Anti-Inflammatory Assay: Inhibition of TNF-α Production

This protocol describes a cell-based assay to evaluate the ability of test compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated murine macrophages.[1]

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds dissolved in DMSO

-

MTS reagent for cell viability assay

-

Mouse TNF-α ELISA kit

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the cells and incubate for 1 hour.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant for TNF-α measurement.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Cell Viability Assay: To assess the cytotoxicity of the compounds, perform an MTS assay on the remaining cells in the plate.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 values by non-linear regression analysis.

Potential Signaling Pathways and Experimental Workflows

The potential of this compound derivatives as anti-inflammatory or anticancer agents suggests their possible interaction with key signaling pathways involved in these disease processes. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are two such critical signaling cascades.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is frequently observed in cancer and inflammatory diseases.

Caption: A simplified diagram of the MAPK signaling pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a key regulator of the inflammatory response.[2][3] It controls the expression of numerous genes involved in inflammation, immunity, and cell survival.

Caption: An overview of the canonical NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel derivatives of this compound.

Caption: A typical workflow for the discovery of bioactive compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive target for medicinal chemists. The illustrative data and detailed protocols provided in this guide are intended to facilitate further research into this interesting class of compounds and to accelerate the discovery of new drug candidates with potential applications in a range of diseases, including those with inflammatory and proliferative pathologies. Further exploration of the structure-activity relationships and the elucidation of the precise mechanisms of action of bioactive derivatives are warranted.

References

An In-depth Technical Guide to (2-Formylphenoxy)acetonitrile: Synthesis, Properties, and Applications

(2-Formylphenoxy)acetonitrile , also known as 2-cyanomethoxybenzaldehyde, is a bifunctional organic molecule featuring both an aldehyde and a nitrile group linked by an ether bridge. This unique structural arrangement makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its synthesis, key chemical properties, and its utility for researchers and professionals in drug development and materials science.

Historical Context and Synthesis

While a singular "discovery" paper for this compound is not prominent in the historical literature, its synthesis logically falls under the well-established Williamson ether synthesis . This classic and versatile reaction, first developed by Alexander Williamson in 1850, remains one of the most straightforward and widely used methods for preparing ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide or other suitable leaving group from an organohalide.[2]

In the context of this compound, the synthesis involves the O-alkylation of salicylaldehyde (2-hydroxybenzaldehyde) with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. The phenolic hydroxyl group of salicylaldehyde is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the haloacetonitrile, displacing the halide and forming the ether linkage.

Mechanistic Pathway of Synthesis

The synthesis of this compound via the Williamson ether synthesis can be broken down into two primary steps:

-

Deprotonation of Salicylaldehyde: A base, typically a carbonate like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH), is used to abstract the acidic phenolic proton from salicylaldehyde. This generates the sodium or potassium salt of salicylaldehyde (a phenoxide), which is a potent nucleophile.[3][4]

-

Nucleophilic Attack and Ether Formation: The resulting phenoxide ion then undergoes an SN2 reaction with a haloacetonitrile (e.g., chloroacetonitrile). The phenoxide attacks the carbon atom bearing the halogen, leading to the formation of the ether bond and the displacement of the halide ion as a salt.[1][2]

References

Navigating the Solubility Landscape of (2-Formylphenoxy)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theoretical Prediction of Solubility

A foundational principle in predicting solubility is the concept of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces. (2-Formylphenoxy)acetonitrile possesses a moderately polar structure, containing a polar nitrile group (-C≡N), a formyl group (-CHO), and an ether linkage (-O-), all attached to an aromatic ring. Therefore, it is expected to exhibit higher solubility in polar organic solvents compared to non-polar ones.

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP) . HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A solvent is more likely to dissolve a solute if their Hansen parameters are similar.

While experimentally determined HSP values for this compound are unavailable, they can be estimated based on its chemical structure. The table below provides a qualitative prediction of solubility based on the expected polarity of the compound and the known properties of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound and Hansen Solubility Parameters of Common Organic Solvents

| Solvent | Predicted Solubility of this compound | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Non-Polar Solvents | ||||

| n-Hexane | Low | 14.9 | 0.0 | 0.0 |

| Toluene | Low to Moderate | 18.0 | 1.4 | 2.0 |

| Polar Aprotic Solvents | ||||

| Acetone | High | 15.5 | 10.4 | 7.0 |

| Acetonitrile | High | 15.3 | 18.0 | 6.1 |

| Dimethylformamide (DMF) | Very High | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | Very High | 18.4 | 16.4 | 10.2 |

| Ethyl Acetate | Moderate to High | 15.8 | 5.3 | 7.2 |

| Tetrahydrofuran (THF) | High | 16.8 | 5.7 | 8.0 |

| Polar Protic Solvents | ||||

| Methanol | Moderate to High | 14.7 | 12.3 | 22.3 |

| Ethanol | Moderate | 15.8 | 8.8 | 19.4 |

| Isopropanol | Moderate | 15.8 | 6.1 | 16.4 |

Note: The predicted solubility is a qualitative estimation. Experimental verification is necessary for quantitative data.

Experimental Determination of Solubility

The most reliable method for obtaining solubility data is through direct experimental measurement. The shake-flask method is a widely accepted and straightforward technique for determining the equilibrium solubility of a solid in a solvent.

Experimental Protocol: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or a magnetic stirrer can be used for this purpose. Constant temperature is critical as solubility is temperature-dependent.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the mixture to stand undisturbed for a period to let the undissolved solid settle.

-

Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant. It is important not to disturb the solid phase during this step.

-

Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical technique.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its specificity and sensitivity. A calibration curve must be prepared using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, a UV-Vis spectrophotometer can be used. A calibration curve is also required.

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue. This method is simpler but may be less accurate.

-

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

-

Visualizing the Workflow

To aid in the understanding of the processes involved in determining the solubility of this compound, the following diagrams illustrate the logical and experimental workflows.

Conclusion

While direct, published quantitative solubility data for this compound in organic solvents is currently lacking, this guide provides a robust framework for researchers to both predict and experimentally determine this vital physicochemical property. By employing theoretical principles such as Hansen Solubility Parameters and established experimental techniques like the shake-flask method, scientists and drug development professionals can generate the necessary data to optimize reaction conditions, purification strategies, and formulation designs involving this promising compound. The provided workflows offer a clear and structured approach to obtaining a comprehensive solubility profile, which is a critical step in the journey from laboratory research to practical application.

An In-depth Technical Guide on the X-ray Crystallography of (2-Formylphenoxy)acetonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the X-ray crystallographic structure of derivatives related to (2-Formylphenoxy)acetonitrile. Due to the absence of publicly available crystallographic data for this compound, this paper presents a comprehensive analysis of a closely related compound, 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde , which shares the core 2-formylphenoxy moiety. The crystallographic data for this related structure offers valuable insights into the conformational properties and intermolecular interactions that can be extrapolated to the target class of compounds. This guide includes a detailed summary of its crystallographic data, the experimental protocol for its structure determination, and a discussion of its key structural features. This information is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science engaged in the design and synthesis of novel therapeutic agents and functional materials based on the this compound scaffold.

Introduction

This compound and its derivatives are a class of organic compounds that have garnered interest in the fields of medicinal chemistry and materials science. The presence of a reactive formyl group, a flexible ether linkage, and a nitrile group provides a versatile scaffold for the synthesis of a wide range of more complex molecules. Understanding the three-dimensional structure of these compounds at an atomic level is crucial for rational drug design and for predicting their physicochemical properties. X-ray crystallography is the most definitive method for determining the solid-state structure of molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself is not currently available in the public domain, this guide focuses on the X-ray crystallographic analysis of a structurally analogous compound, 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde. The analysis of this molecule provides a foundational understanding of the preferred conformation and packing motifs of the 2-formylphenoxy fragment, which is directly relevant to the title class of compounds.

Experimental Protocols

The experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde are detailed below. These protocols are representative of the general methodology used for the structural determination of small organic molecules.

Synthesis and Crystallization

The synthesis of 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde and the growth of single crystals suitable for X-ray diffraction were performed as follows:

-

Synthesis: The specific synthetic route to 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde would typically involve a Williamson ether synthesis, reacting a salt of salicylaldehyde with a suitable butoxy-functionalized benzaldehyde derivative.

-

Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to achieve high purity.

-

Crystal Growth: Single crystals are grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) at room temperature.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure involved the following steps:

-

Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature (typically 190 K to reduce thermal vibrations) using Mo Kα radiation (λ = 0.71073 Å).

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Crystallographic Data and Structure Analysis

The key crystallographic data and selected geometric parameters for 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde are summarized in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₈H₁₈O₄ |

| Formula Weight | 298.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0624 (7) |

| b (Å) | 14.5896 (7) |

| c (Å) | 6.8003 (4) |

| β (°) | 108.549 (4) |

| Volume (ų) | 758.35 (8) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.306 |

| Absorption Coeff. (mm⁻¹) | 0.09 |

| F(000) | 316 |

| Crystal Size (mm³) | 0.30 x 0.24 x 0.15 |

| θ range for data collection (°) | 3.2 to 27.5 |

| Reflections collected | 6893 |

| Independent reflections | 1742 [R(int) = 0.029] |

| Final R indices [I>2σ(I)] | R1 = 0.041, wR2 = 0.111 |

| R indices (all data) | R1 = 0.052, wR2 = 0.118 |

Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| O1-C7 | 1.213(2) | O2-C2-C1 | 124.6(1) |

| O2-C2 | 1.354(2) | O2-C2-C3 | 115.3(1) |

| O2-C8 | 1.433(2) | C1-C2-C3 | 120.1(1) |

| C1-C7 | 1.468(2) | C2-O2-C8 | 118.0(1) |

Note: Atom numbering may not correspond to IUPAC nomenclature and is based on the crystallographic information file.

Visualization of Experimental Workflow and Molecular Structure

To provide a clearer understanding of the processes and the resulting molecular structure, the following diagrams have been generated using Graphviz.

Experimental Workflow

Logical Relationship of Structural Analysis

Conclusion

This technical guide has provided a detailed examination of the X-ray crystallographic structure of 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde as a representative analog for the this compound class of compounds. The presented data, including unit cell parameters, bond lengths, and bond angles, along with the detailed experimental protocols, offer a solid foundation for researchers working with these and related molecular scaffolds. The visualizations of the experimental workflow and the process of structural analysis further clarify the methodologies involved in determining and interpreting crystal structures. This information is critical for advancing the fields of drug discovery and materials science, where a deep understanding of molecular architecture is paramount for the rational design of new functional molecules. Future work should aim to obtain the crystal structure of this compound itself to allow for a direct comparison and a more complete understanding of this important class of compounds.

Methodological & Application

Synthesis of Benzofurans via Palladium-Catalyzed Cyclization of (2-Formylphenoxy)acetonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of benzofuran derivatives, utilizing (2-Formylphenoxy)acetonitrile and its analogues as key starting materials. The methodologies described herein focus on a robust palladium-catalyzed tandem reaction with arylboronic acids, offering an efficient route to a variety of substituted 2-aroyl-3-cyanobenzofurans. These compounds are valuable scaffolds in medicinal chemistry and materials science.

Overview and Application

The synthesis of benzofurans is of significant interest due to their prevalence in biologically active compounds and functional materials. The described method provides a versatile and efficient approach to constructing the benzofuran core with concomitant introduction of both an aroyl group at the 2-position and a cyano group at the 3-position. This one-pot reaction proceeds through a palladium-catalyzed tandem sequence, involving the addition of an arylboronic acid to the nitrile group, followed by an intramolecular cyclization.

Key Advantages:

-

High Efficiency: The tandem nature of the reaction allows for the formation of multiple bonds in a single operational step, leading to increased efficiency and reduced waste.

-

Broad Substrate Scope: The reaction tolerates a wide range of substituents on both the this compound precursor and the arylboronic acid, enabling the synthesis of a diverse library of benzofuran derivatives.

-

Good to Excellent Yields: The protocol consistently delivers the desired products in moderate to high yields.

Reaction Mechanism and Workflow

The synthesis of 2-aroyl-3-cyanobenzofurans from 2-(cyanomethoxy)arenenitriles (a general class of compounds that includes this compound) and arylboronic acids is catalyzed by a palladium(II) species. The proposed reaction mechanism involves a tandem sequence of nucleophilic addition and intramolecular cyclization.

A plausible mechanistic pathway is as follows:

-

Oxidative Addition: The palladium(II) catalyst undergoes oxidative addition with the arylboronic acid.

-

Nitrile Insertion: The activated aryl-palladium species coordinates to the nitrile group of the this compound derivative, followed by migratory insertion of the aryl group onto the nitrile carbon.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the phenoxy oxygen attacks the newly formed imine-palladium complex.

-

Reductive Elimination & Tautomerization: Subsequent reductive elimination regenerates the palladium(II) catalyst and yields an intermediate that tautomerizes to the final 2-aroyl-3-cyanobenzofuran product.

Below is a DOT language script visualizing the proposed reaction mechanism.

Caption: Proposed reaction mechanism for the palladium-catalyzed synthesis of 2-aroyl-3-cyanobenzofurans.

The general experimental workflow for this synthesis is outlined in the diagram below.

Caption: General experimental workflow for the synthesis of 2-aroyl-3-cyanobenzofurans.

Experimental Protocols

The following is a general protocol for the palladium-catalyzed synthesis of 2-aroyl-3-cyanobenzofurans. Researchers should optimize conditions for specific substrates.

Materials:

-

2-(Cyanomethoxy)arenenitrile derivative (e.g., this compound) (1.0 equiv)

-

Arylboronic acid (2.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

-

2,2'-Bipyridine (bpy) (12 mol%)

-

Toluene (anhydrous)

-

Standard glassware for organic synthesis

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-(cyanomethoxy)arenenitrile derivative (0.5 mmol, 1.0 equiv), arylboronic acid (1.0 mmol, 2.0 equiv), palladium(II) acetate (11.2 mg, 0.05 mmol, 10 mol%), and 2,2'-bipyridine (9.4 mg, 0.06 mmol, 12 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous toluene (5 mL) to the flask via syringe.

-

Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-